molecular formula N2O6Pb<br>Pb(NO3)2<br>Pb(NO3)2<br>N2O6P B160697 Lead nitrate CAS No. 10099-74-8

Lead nitrate

Cat. No.: B160697
CAS No.: 10099-74-8
M. Wt: 331 g/mol
InChI Key: RLJMLMKIBZAXJO-UHFFFAOYSA-N
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Description

Lead nitrate (Pb(NO₃)₂) is a colorless to white crystalline solid with high water solubility (331.2 g/mol molecular weight, density 4.53 g/mL) . It decomposes at 470°C, releasing toxic nitrogen oxides . Historically, it has been used in gold cyanidation to enhance leaching efficiency, as a stabilizer in polyesters and nylons, and in pyrotechnics due to its oxidizing properties . However, its high toxicity—linked to neurotoxicity, genotoxicity, and carcinogenicity—mandates strict safety protocols during handling .

Preparation Methods

Traditional Wet-Chemical Synthesis

Traditional methods for lead nitrate production often involve the reaction of metallic lead or lead oxides with nitric acid. A refined approach, detailed in a Chinese patent, utilizes lead paste from waste lead-acid batteries as the primary feedstock .

Desulfurization and Carbonate Conversion

The process begins with desulfurization, where lead sulfate (PbSO₄) in battery paste reacts with ammonium carbonate ((NH₄)₂CO₃) to form lead carbonate (PbCO₃):

PbSO₄+(NH₄)2CO₃PbCO₃+(NH₄)2SO₄\text{PbSO₄} + (\text{NH₄})₂\text{CO₃} \rightarrow \text{PbCO₃} + (\text{NH₄})₂\text{SO₄}

Optimal conditions include a 4.5–6.5% ammonium carbonate solution, a 1:10–12 solid-to-liquid ratio, and reaction temperatures of 60–100°C for 2–3 hours . This step achieves >95% desulfurization efficiency.

Nitric Acid Leaching

The lead carbonate intermediate is then leached with dilute nitric acid (6–12%) and hydrogen peroxide (28–30%) to oxidize residual lead sulfides and metallic lead:

PbCO₃+2HNO₃Pb(NO₃)₂+CO₂+H₂O\text{PbCO₃} + 2\text{HNO₃} \rightarrow \text{Pb(NO₃)₂} + \text{CO₂}↑ + \text{H₂O}
Pb+4HNO₃Pb(NO₃)₂+2NO₂+2H₂O\text{Pb} + 4\text{HNO₃} \rightarrow \text{Pb(NO₃)₂} + 2\text{NO₂}↑ + 2\text{H₂O}

Hydrogen peroxide enhances oxidation while minimizing nitric acid consumption. Reactions proceed at 40–60°C for 1–1.5 hours, yielding a this compound solution with 98–99% purity .

Table 1: Key Parameters for Wet-Chemical Synthesis

ParameterRange
Nitric Acid Concentration6–12% (v/v)
H₂O₂ Addition Ratio0.05–0.2 (wt/wt)
Reaction Temperature40–60°C
Final Product Purity≥99% Pb(NO₃)₂

Industrial-Scale Production from Battery Scrap

A U.S. patent outlines a high-yield method for converting battery scrap into this compound, emphasizing impurity control and closed-loop operation .

Calcination and Oxidative Pretreatment

Battery scrap containing lead sulfate and organic matter is calcined at 500–2000°F (260–1093°C) in an oxidizing atmosphere. This step converts organic components into inert residues and transforms lead species into reactive intermediates:

  • Metallic lead (Pb) → Lead monoxide (PbO)

  • Lead sulfide (PbS) → Lead sulfate (PbSO₄)

Nitric Acid Digestion

The calcined product is digested with nitric acid under controlled pH and temperature:

  • Initial reaction at pH 2.0 and 60°C to dissolve PbO and Pb.

  • Incremental addition of calcined material to raise pH to 4.2, precipitating impurities (Cu, Fe, Sb) as basic lead complexes.

  • Filtration and acidification (pH 2.0) followed by air oxidation to decompose residual complexes:

Pb(OH)NO₃+HNO₃+O₂Pb(NO₃)₂+H₂O\text{Pb(OH)NO₃} + \text{HNO₃} + \text{O₂} \rightarrow \text{Pb(NO₃)₂} + \text{H₂O}

Table 2: Industrial Process Metrics

StageConditions
Calcination Temperature1525–1575°F (829–857°C)
Nitric Acid Concentration30–40% (w/w)
Final Solution Density1.30–1.45 g/cm³
Copper Impurity<10 ppm

Biological Synthesis of this compound Nanoparticles

Recent advancements employ microbial systems for nanoparticle synthesis, offering eco-friendly alternatives to chemical methods .

Bacterial Synthesis Using Escherichia coli

E. coli (DH5α strain) cultured in Luria-Bertani broth reduces lead ions extracellularly:

  • Mechanism : Secreted enzymes and redox mediators facilitate Pb²⁺ → Pb⁰ nucleation.

  • Optimal Parameters :

    • 1.5 mM Pb(NO₃)₂ precursor

    • 37°C, 150 rpm agitation

    • 24-hour incubation

UV-Vis spectroscopy confirms nanoparticle formation via absorbance peaks at 250 nm (Pb⁰ surface plasmon resonance) .

Fungal Synthesis Using Aspergillus niger

Aspergillus niger demonstrates superior nanoparticle yields due to higher extracellular protein secretion:

  • Process :

    • Biomass incubation with 10 mg Pb(NO₃)₂ at 27°C for 48 hours.

    • pH adjustment to 7.2 followed by centrifugation.

  • Outcome : 30% higher yield than bacterial methods, with peak absorbance at 240 nm .

Table 3: Comparison of Biological Synthesis Methods

ParameterE. coliA. niger
Precursor Concentration1.5 mM10 mg/g biomass
Incubation Time24 hours48 hours
Peak Absorbance (nm)250240
Relative Yield100%130%

Purification and Crystallization Techniques

Solvent Evaporation

This compound solutions are concentrated to 1.30–1.45 g/cm³, followed by mixing with 65–70% nitric acid (1:8–10 v/v) to induce crystallization . The process yields rhombic crystals with 99.0–99.5% purity.

Recrystallization

Impure crystals are dissolved in hot deionized water (80–90°C) and filtered to remove insoluble sulfates. Slow cooling to 20°C produces high-purity (>99.9%) Pb(NO₃)₂ crystals suitable for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Lead (II) nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Lead (II) oxide (PbO)
  • Lead (II) iodide (PbI₂)
  • Nitrogen dioxide (NO₂)
  • Oxygen (O₂)

Scientific Research Applications

Industrial Applications

Heat Stabilizer in Polymers
Lead nitrate is widely used as a heat stabilizer in the production of nylon and polyesters. Its ability to withstand high temperatures helps maintain the integrity of these materials during processing and extends their lifespan in various applications .

Photothermographic Paper Coating
In the realm of photography, this compound serves as a coating for photothermographic paper. This application leverages its properties to enhance image quality by improving light sensitivity and developing characteristics .

Rodenticides
this compound is also utilized in rodenticides, where it acts as a toxic agent to control rodent populations. The compound's effectiveness in this role is attributed to its high toxicity to mammals when ingested .

Mining Applications

Gold Cyanidation Process
One of the most significant applications of this compound is in the gold cyanidation process, where it enhances the leaching efficiency of gold ores. The addition of this compound (typically 10 to 100 mg/kg of ore) has been shown to improve gold recovery rates significantly. Studies indicate that this compound facilitates the dissolution of gold by forming soluble complexes with cyanide ions, thus increasing the availability of gold for extraction .

Case Study: Leaching Efficiency
A study conducted on various gold ores demonstrated that the addition of this compound increased silver leaching recovery from 58.19% to 65.58% with optimal dosages. However, excessive this compound can lead to passivation effects, reducing overall recovery rates if not carefully managed .

Organic Chemistry Applications

Synthesis of Isothiocyanates
In organic chemistry, this compound plays a role in synthesizing isothiocyanates from dithiocarbamates. This transformation is valuable for producing compounds used in pharmaceuticals and agrochemicals .

Bromide Scavenger
this compound has been reported as a bromide scavenger during nucleophilic substitution reactions (SN1), helping to facilitate various organic transformations by removing unwanted bromide ions from reaction mixtures .

Environmental Impact and Safety Considerations

While this compound has beneficial applications, its use raises environmental concerns due to lead's toxicity. Regulations surrounding its use are stringent, particularly in agricultural and residential contexts where exposure risks are higher.

Case Study: Toxicity Assessment
Research assessing the impact of this compound on plant growth indicates that while it can enhance certain growth parameters under controlled conditions, high concentrations can be detrimental. For instance, fodder turnip seedlings exposed to varying concentrations showed significant alterations in growth metrics, highlighting the need for careful management in agricultural applications .

Summary Table of Applications

Application AreaSpecific UseBenefits/Effects
Industrial Heat stabilizer for nylon and polyestersExtends material lifespan
Coating for photothermographic paperEnhances image quality
RodenticidesEffective rodent control
Mining Gold cyanidation processImproves gold and silver recovery
Organic Chemistry Synthesis of isothiocyanatesUseful in pharmaceuticals
Bromide scavenger during SN1 reactionsFacilitates organic transformations
Environmental Impact Toxicity assessment on plant growthHighlights risks associated with use

Mechanism of Action

Comparison with Similar Compounds

Key Properties of Lead Nitrate

Property Value/Description
Molecular Formula Pb(NO₃)₂
Solubility in Water 522 g/L (20°C)
Melting Point 470°C (decomposes)
Toxicity Carcinogenic (IARC Group 2A)
Primary Applications Mining, explosives, polymer stabilizers

This compound shares functional similarities with other nitrates and lead-based compounds but differs significantly in reactivity, toxicity, and applications.

Comparison with Other Nitrates

Sodium Nitrate (NaNO₃)

  • Solubility : 921 g/L (water) .
  • Toxicity : Low; used in fertilizers and food preservatives .
  • Applications: Agriculture, glass production. Unlike this compound, sodium nitrate is non-carcinogenic and environmentally benign .

Zinc Nitrate (Zn(NO₃)₂)

  • Solubility : 1843 g/L (water) .
  • Toxicity : Moderate; causes irritation but less bioaccumulative than this compound .
  • Applications: Catalyst in organic synthesis, dye production. Less oxidative than Pb(NO₃)₂ .

Ammonium Nitrate (NH₄NO₃)

  • Solubility : 1500 g/L (water) .
  • Toxicity : Low acute toxicity; major component in fertilizers and explosives .
  • Applications: Fertilizers, mining explosives.

Comparison with Lead-Based Compounds

Lead Azide (Pb(N₃)₂)

  • Sensitivity: Impact sensitivity = 3.0–6.5 J (vs. Pb(NO₃)₂, which is less sensitive than TNT) .
  • Applications : Primary explosive in detonators. This compound is unsuitable for this role due to lower sensitivity .
  • Toxicity : Both compounds are highly toxic, but lead azide poses immediate explosion risks .

Lead Chromate (PbCrO₄)

  • Solubility : Insoluble in water .
  • Applications: Pigment in paints. Unlike this compound, it is non-oxidizing but similarly carcinogenic .

Lead Sulfide (PbS)

  • Solubility : 0.00086 g/L (water) .
  • Applications : Semiconductor material. Less reactive and water-soluble than this compound .

Key Research Findings

Sensitivity in Explosives : this compound is less impact-sensitive (15 J) than TNT (22 J) but more friction-sensitive (260 N vs. 355 N for TNT) .

Environmental Impact : this compound leaching in soil increases nitrogen pollution, unlike ammonium nitrate, which is assimilated by crops .

Toxicity Mechanisms: Pb(NO₃)₂ induces lipid peroxidation and DNA damage in HepG2 cells, mitigated by antioxidants like N-acetyl-cysteine .

Data Tables

Table 1: Solubility and Toxicity of Nitrates

Compound Solubility in Water (g/L) Toxicity Profile
This compound 522 Carcinogenic, neurotoxic
Sodium Nitrate 921 Low toxicity
Zinc Nitrate 1843 Moderate irritant
Ammonium Nitrate 1500 Low acute toxicity

Table 2: Sensitivity of Explosive Compounds

Compound Impact Sensitivity (J) Friction Sensitivity (N)
Lead Azide 3.0–6.5 0.1–1.0
This compound >15 260
TNT 15 355

Biological Activity

Lead nitrate, with the chemical formula Pb NO3 2\text{Pb NO}_3\text{ }_2, is a white crystalline solid that is soluble in water. It has been studied for its biological activity, particularly its toxic effects on various organisms, including mammals and aquatic life. This article delves into the biological effects of this compound, highlighting its toxicity, mechanisms of action, and potential therapeutic interventions.

1. Hepatotoxicity in Rodents

Research indicates that this compound exposure can lead to significant liver damage in rodents. A study involving female Wistar rats demonstrated that administration of this compound resulted in:

  • Increased Cell Proliferation : The presence of numerous mitotic figures suggested that this compound stimulates liver cell proliferation .
  • Altered Antioxidant Enzyme Activities : this compound significantly reduced the activities of catalase and superoxide dismutase (SOD), leading to oxidative stress. Treatment with herbal extracts showed a dose-dependent restoration of these enzyme activities .

Table 1: Antioxidant Enzyme Activities in Treated Rats

GroupCatalase (µmol/min/mg Protein)Superoxide Dismutase (Unit/min/mg Protein)
14.5215 ± 0.86370.7422 ± 0.1418
22.0415 ± 0.30650.3351 ± 0.0503
32.8627 ± 0.25360.4699 ± 0.0416
43.6601 ± 0.21500.6005 ± 0.0339
53.7895 ± 0.26980.6220 ± 0.0443
63.9721 ± 0.22650.6520 ± 0.0371

2. Testicular Toxicity

This compound also exhibits detrimental effects on reproductive health, particularly in testicular tissues:

  • Increased Lipid Peroxidation : Elevated levels of malondialdehyde (MDA) were observed in testicular tissues of rats treated with this compound, indicating oxidative stress .
  • Altered Antioxidant Enzyme Activities : Significant increases in SOD and glutathione-S-transferase (GST) activities were noted compared to control groups .

Aquatic Toxicity

This compound's impact extends to aquatic organisms as well, particularly Daphnia magna:

  • Acute Toxicity : A study determined the median effective concentration (EC50) for immobilization at approximately 0.44mg L0.44\,\text{mg L}. Higher concentrations led to erratic swimming patterns and physical damage to Daphnia, indicating significant toxicity .

Table 2: Acute Toxicity of this compound on Daphnia magna

Concentration (mg/L)EC50 (24h)Confidence Limits
10.128(0.062 - 0.187)
50.184(0.106 - 0.247)
100.224(0.141 - 0.288)
.........
50 0.441 (0.361 - 0.517)

The biological activity of this compound is primarily mediated through oxidative stress mechanisms:

  • Oxidative Stress Induction : this compound exposure leads to an imbalance between pro-oxidants and antioxidants, resulting in cellular damage due to reactive oxygen species (ROS) .
  • Histopathological Changes : Histological examinations reveal significant alterations in liver and testicular architecture following this compound exposure, including necrosis and apoptosis .

Case Study: Herbal Intervention

A study explored the potential protective effects of herbal extracts against this compound-induced hepatotoxicity:

  • Methodology : Rats were treated with varying doses of herbal extracts following this compound exposure.
  • Findings : The herbal treatments significantly restored antioxidant enzyme activities and improved histopathological outcomes compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of lead nitrate relevant to experimental design?

this compound (Pb(NO₃)₂) is highly water-soluble (~50 g/100 mL at 20°C) and decomposes at 470°C into lead oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂) . Its oxidizing nature necessitates caution with reducing agents. Researchers must account for its hygroscopicity and thermal stability when designing high-temperature reactions (e.g., solid-state synthesis) or aqueous-phase studies (e.g., precipitation kinetics). Always verify purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to avoid confounding results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a Category 2A carcinogen (IARC) and a potent neurotoxin. Key protocols include:

  • PPE : Lab coats, nitrile gloves, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Containment : Use fume hoods for powder handling or heating to mitigate inhalation of NO₂ fumes or lead particulates .
  • Waste disposal : Neutralize solutions with sodium carbonate before precipitating lead as PbS or PbCO₃ for secure landfill disposal .
  • Air monitoring : Maintain airborne lead levels below 0.05 mg/m³ (OSHA PEL) using HEPA filters and regular wipe tests .

Q. How does this compound decompose, and what analytical methods characterize its degradation products?

Thermal decomposition (2Pb(NO₃)₂ → 2PbO + 4NO₂ + O₂) produces brown NO₂ fumes and yellow PbO residue. Use TGA-DSC to identify mass loss steps (e.g., 470°C peak) and gas chromatography-mass spectrometry (GC-MS) to detect NO₂ . For solution-phase studies, monitor pH changes (3–4 in 20% aqueous solutions) to assess hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across different biological models?

Discrepancies in LC50 values (e.g., 400 ppm in Mystus gulio fish vs. 12.32 mg/L in Grass carp ) arise from species-specific metabolism, exposure duration, and water chemistry (e.g., hardness, pH). Mitigate variability by:

  • Standardizing test conditions (OECD TG 203/215 guidelines).
  • Measuring bioaccumulation via ICP-MS and correlating with biomarkers (e.g., metallothionein in liver tissue) .
  • Using probit analysis for dose-response curves and EC50 calculations .

Q. What methodological approaches optimize this compound concentrations in precipitation reactions (e.g., PbCrO₄ synthesis)?

In lead chromate precipitation, increasing Pb(NO₃)₂ concentration (2–10%) elevates chromate recovery from 60.7% to 97.62% due to Le Chatelier’s principle . Use a central composite design (CCD) to model interactions between Pb²⁺ concentration (2–10%), temperature (30–70°C), and stirring rate (200–500 rpm). Confirm phase purity via XRD and colorimetric analysis (λ = 370 nm for PbCrO₄) .

Q. How does this compound inhibit enzyme activity, and what techniques quantify this effect?

Pb²⁺ disrupts amylase by binding to sulfhydryl groups and distorting active sites. To assess inhibition:

  • Prepare this compound solutions (0–100 ppm) and incubate with amylase-starch mixtures.
  • Measure residual starch via iodine assay (absorbance at 620 nm) .
  • Calculate IC50 using nonlinear regression (GraphPad Prism) and validate with circular dichroism (CD) to confirm structural changes .

Q. What experimental designs address conflicting data on this compound’s reproductive toxicity in murine models?

Variations in sperm count reduction (e.g., 40% in Swiss albino mice vs. 25% in Wistar rats) may stem from exposure routes (oral vs. intraperitoneal) or genetic factors. Adopt:

  • Dose-response studies : 50–200 mg/kg/day Pb(NO₃)₂ for 60 days.
  • Endpoints : Epididymal sperm count, serum testosterone (ELISA), and histopathology (hematoxylin-eosin staining) .
  • Controls : Pair-fed and sham-treated groups to isolate lead effects .

Q. Methodological Resources

  • Toxicity assays : Follow ASTM E729-96 for aquatic organisms .
  • Thermal analysis : Use TGA-DSC (10°C/min, N₂ atmosphere) for decomposition profiling .
  • Spectroscopy : FTIR for Pb-O/N-O bond identification; AAS/ICP-MS for Pb²⁺ quantification .

Properties

IUPAC Name

lead(2+);dinitrate
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InChI

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2
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InChI Key

RLJMLMKIBZAXJO-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2]
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Molecular Formula

N2O6Pb, Array, Pb(NO3)2
Record name LEAD NITRATE
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Record name lead(II) nitrate
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DSSTOX Substance ID

DTXSID2035069
Record name Lead nitrate
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Molecular Weight

331 g/mol
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Physical Description

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material., White or colorless crystals; [HSDB], WHITE OR COLOURLESS CRYSTALS.
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Record name Lead(II) nitrate
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Solubility

Slightly soluble in ethanol, 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid, 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C, 59.7 g/100 cu cm of water at 25 °C, Solubility in water, g/100ml at 20 °C: 52
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Density

4.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.53 g/cu cm, Relative density (water = 1): 4.6
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Impurities

Impurities typically present in the reagent grade incl copper, iron and chloride ...
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Color/Form

White or colorless translucent crystals, Colorless, cubic crystals

CAS No.

10099-74-8
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Record name Lead dinitrate
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Record name LEAD NITRATE
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Melting Point

470 °C
Record name LEAD NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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